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Compound of Interest

Compound Name:
2-Naphthalenecarboxamide, 1-

hydroxy-

CAS No.: 62353-80-4

Cat. No.: B1605713 Get Quote

Core Scaffold for Medicinal Chemistry & Azo-Coupling Systems

Executive Summary & Chemical Identity
1-Hydroxy-2-naphthamide (CAS 62353-80-4) serves as a critical bidentate scaffold in organic

synthesis.[1] Structurally characterized by a naphthalene core substituted with a hydroxyl group

at the C1 position and a primary amide at the C2 position, it exhibits strong intramolecular

hydrogen bonding (IMHB).[1] This IMHB feature significantly influences its solubility, metabolic

stability, and reactivity, making it a valuable intermediate in the development of Naphtol AS

dyes and substituted naphthamide pharmacophores with antibacterial and anti-inflammatory

profiles.[1]
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Property Specification

CAS Number 62353-80-4

IUPAC Name 1-hydroxynaphthalene-2-carboxamide

Molecular Formula

Molecular Weight 187.19 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Ethanol; Sparingly

soluble in water

pKa (Calculated) ~8.5 (Phenolic OH)

Key Feature
Strong Intramolecular H-bond (OH

O=C)

Structural Analysis & Reactivity
The chemical behavior of 1-hydroxy-2-naphthamide is dominated by the Intramolecular

Hydrogen Bond (IMHB) between the C1-hydroxyl proton and the C2-amide carbonyl oxygen.

Mechanistic Implications of IMHB[1][2]
Reduced Nucleophilicity: The phenolic proton is "locked," reducing the acidity of the phenol

and making O-alkylation more difficult compared to non-ortho isomers.[1]

Carbonyl Deactivation: The H-bond donation to the carbonyl oxygen increases electron

density at the carbonyl carbon, rendering it slightly less susceptible to nucleophilic attack

(hydrolysis) compared to simple benzamides.[1]

Lipophilicity: The "closed" pseudo-ring structure formed by the H-bond masks polar groups,

potentially enhancing membrane permeability in biological systems.[1]
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Figure 1: Impact of Intramolecular Hydrogen Bonding on Physicochemical Properties.

Synthesis & Production Protocols
Direct amidation of 1-hydroxy-2-naphthoic acid (1-HNA) requires activation due to the electron-

rich nature of the naphthalene ring and the steric/electronic effects of the ortho-hydroxyl group.

[1]

Method A: The Acid Chloride Route (Standard
Laboratory Scale)
This method uses thionyl chloride (

) to generate the acid chloride, followed by ammonolysis.[1] Note: Protection of the phenol is
usually unnecessary if temperature is controlled, but the acid chloride is unstable.

Reagents
Precursor: 1-Hydroxy-2-naphthoic acid (1-HNA) [CAS 86-48-6].

Reagent: Thionyl Chloride (

), excess.[1]

Solvent: Toluene or Dichloromethane (DCM).[1]

Amine Source: Aqueous Ammonia (25%) or Ammonia gas.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1605713?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-phenoxybutanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-phenoxybutanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-phenoxybutanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-phenoxybutanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-phenoxybutanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Protocol
Activation: Suspend 10.0 g (53 mmol) of 1-HNA in 50 mL of dry Toluene.

Chlorination: Add 15 mL of Thionyl Chloride dropwise. Add a catalytic amount of DMF (2-3

drops).[1]

Reflux: Heat to reflux (80-110°C) for 2 hours until gas evolution (

,

) ceases and the solution becomes clear.

Isolation (Critical): Evaporate the solvent and excess

under reduced pressure. Do not expose the residue to moist air.[1]

Amidation: Redissolve the crude acid chloride in 30 mL dry DCM. Cool to 0°C.[1]

Addition: Slowly bubble

gas through the solution OR add dropwise to a stirred solution of concentrated aqueous
ammonia (excess) at 0°C.

Workup: Stir for 1 hour. Filter the precipitate.[1] Wash with water (to remove

) and cold ethanol.[1]

Purification: Recrystallize from Ethanol/Water (80:20).

Method B: Phenyl Ester Transamidation (High Purity)
This method avoids the unstable acid chloride and is preferred for generating high-purity

amides without oligomerization.[1]
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Figure 2: Phenyl Ester Transamidation Route for High-Purity Synthesis.

Pharmaceutical & Industrial Applications[1]
Medicinal Chemistry Scaffold
Researchers utilize the 1-hydroxy-2-naphthamide core as a bioisostere for salicylamides.[1]

Anti-inflammatory: Derivatives inhibit cyclooxygenase (COX) pathways.[1] The 1-OH group

mimics the tyrosine residue interaction in various enzyme active sites.

Antimicrobial: Naphthamides have shown efficacy against S. aureus and C. albicans.[1] The

lipophilic naphthalene tail facilitates penetration of the bacterial cell wall, while the amide

headgroup interacts with peptidoglycan synthesis machinery.[1]
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Reference:BenchChem and MedChemExpress identify naphthoic acid derivatives as

inhibitors of NF-κB and MAPK signaling pathways.[1] [1]

Dye Chemistry (Naphtol AS Precursors)
While "Naphtol AS" specifically refers to the anilide (N-phenyl amide), the primary amide (CAS

62353-80-4) is the fundamental coupling component.[1]

Coupling Reaction: In azo dye synthesis, the diazonium salt attacks the 4-position (para to

the hydroxyl) of the naphthalene ring.[1]

Role: The amide group at position 2 provides the necessary electron-withdrawing character

to stabilize the resulting azo pigment, shifting the absorption to the red/visible spectrum.[1]

Analytical Characterization
To validate the synthesis of CAS 62353-80-4, the following spectral signatures must be

confirmed:

Technique Expected Signature Interpretation

IR (KBr)
3300-3450

(Broad)

Primary Amide

stretch

IR (KBr) 1630-1650
Amide I (

), lowered by IMHB

1H NMR 13.0-14.0 ppm (Singlet)

Phenolic

(Deshielded by H-bond)

1H NMR 7.0-8.5 ppm (Multiplet) Aromatic Naphthalene protons

MS (ESI) m/z 188 Protonated molecular ion

Safety & Handling (GHS)
Signal Word:WARNING
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H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during synthesis,

particularly when handling the acid chloride intermediate.[1]

References
BenchChem.A Comprehensive Review of the Biological Activities of Naphthoic Acid

Derivatives. Retrieved from [1]

National Institute of Standards and Technology (NIST).1-Hydroxy-2-naphthoic acid

derivatives and properties. NIST Chemistry WebBook.[1][2] Retrieved from [1][2]

EPA Substance Registry Services.2-Naphthalenecarboxamide, 1-hydroxy- (CAS 62353-

80-4) Substance Details.[1][3] Retrieved from [1]

PubChem.1-Hydroxy-2-naphthoic acid (Precursor) and Amide Derivatives.[1] National

Library of Medicine.[1] Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1605713#1-hydroxy-2-naphthamide-cas-number-
62353-80-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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